molecular formula C30H36N2O18 B026564 Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate CAS No. 103638-91-1

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

Cat. No. B026564
M. Wt: 712.6 g/mol
InChI Key: XDJYPHQPTUDHFO-UHFFFAOYSA-N
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Description

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate, also known as TDPO, is a chemical compound with the molecular formula C30H36N2O18 . It has a molecular weight of 712.6 g/mol .


Molecular Structure Analysis

The molecular structure of TDPO is complex, with a large number of rotatable bonds . The IUPAC name for this compound is bis [2- [2- [2- (2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate .


Chemical Reactions Analysis

TDPO has been used in chemiluminescence detection systems . It reacts with hydrogen peroxide in the presence of a catalyst to produce chemiluminescence .


Physical And Chemical Properties Analysis

TDPO has a molecular weight of 712.6 g/mol and does not have any hydrogen bond donors. It has 18 hydrogen bond acceptors and 27 rotatable bonds . The exact mass and monoisotopic mass of TDPO are both 712.19631230 g/mol .

Scientific Research Applications

  • Interaction Study in Heterometallic Complexes : It is utilized for studying the interaction between metal centers and oxalate-bridged cations in heterometallic complexes (Androš Dubraja et al., 2017).

  • Research on Organic Triradicals : The compound is employed in research on organic triradicals with quartet ground states consisting of different nitroxide radicals (Tanaka et al., 1998).

  • Peroxyoxalate Chemiluminescence Reactions : It is used for high-sensitivity detection of hydrogen peroxide and fluorescent compounds in peroxyoxalate chemiluminescence reactions (Imai et al., 1986).

  • Detection of Sulfonamide Residues in Milk : This compound allows for determining sulfonamide residues in milk at low concentration levels, providing higher sensitivities and stabilities (Soto-Chinchilla et al., 2005).

  • Detection of Fluorescent Compounds with Acidic Mobile Phases : It enables sensitive detection of fluorescent compounds separated with acidic mobile phases, such as those containing trifluoroacetic acid (Sugiura et al., 1993).

  • Catalyst for Carbon-Carbon Bond Formation : The compound is also used as a catalyst for carbon-carbon bond formation in organic synthesis (Fossey & Richards, 2004).

  • Detection of Oxo-Steroids and Oxo-Bile Acids in Urine : It is applied for sensitive detection of oxo-steroids and oxo-bile acids in urine samples (Imai et al., 1989).

properties

IUPAC Name

bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYPHQPTUDHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145969
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

CAS RN

103638-91-1
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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